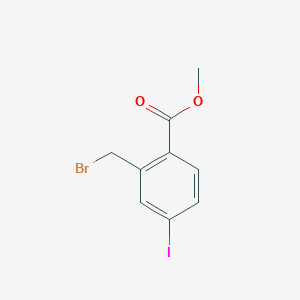
Methyl 2-(bromomethyl)-4-iodobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(bromomethyl)-4-iodobenzoate is an organic compound with the molecular formula C9H8BrIO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted with bromomethyl and iodine groups, respectively
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-(bromomethyl)-4-iodobenzoate can be synthesized through a multi-step process involving the bromination and iodination of methyl benzoate derivatives. One common method involves the following steps:
Bromination: Methyl 4-methylbenzoate is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide to introduce the bromomethyl group at the 2-position.
Iodination: The resulting methyl 2-(bromomethyl)-4-methylbenzoate is then subjected to iodination using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium iodate to replace the methyl group at the 4-position with an iodine atom.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Methyl 2-(bromomethyl)-4-iodobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The iodine atom can participate in palladium-catalyzed coupling reactions like Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers depending on the nucleophile used.
Coupling Reactions: Biaryl compounds or alkenes, depending on the coupling partner.
Reduction: The corresponding alcohol, methyl 2-(hydroxymethyl)-4-iodobenzoate.
科学研究应用
Methyl 2-(bromomethyl)-4-iodobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for labeling or cross-linking studies.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of methyl 2-(bromomethyl)-4-iodobenzoate depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.
Coupling Reactions: The iodine atom participates in oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds.
相似化合物的比较
Methyl 2-(bromomethyl)-4-iodobenzoate can be compared with other halogenated benzoates, such as:
Methyl 2-(chloromethyl)-4-iodobenzoate: Similar reactivity but with a chlorine atom instead of bromine, leading to different reaction rates and selectivity.
Methyl 2-(bromomethyl)-4-bromobenzoate: Contains two bromine atoms, which can affect the compound’s reactivity and the types of reactions it undergoes.
Methyl 2-(bromomethyl)-4-fluorobenzoate: The presence of a fluorine atom can significantly alter the electronic properties and reactivity of the compound.
Each of these compounds has unique properties and reactivity profiles, making them suitable for different applications in organic synthesis and research.
属性
分子式 |
C9H8BrIO2 |
|---|---|
分子量 |
354.97 g/mol |
IUPAC 名称 |
methyl 2-(bromomethyl)-4-iodobenzoate |
InChI |
InChI=1S/C9H8BrIO2/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-4H,5H2,1H3 |
InChI 键 |
NOTJJRMYBQBRQJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=C(C=C1)I)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride](/img/structure/B15199120.png)
![tert-butyl N-[6-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B15199123.png)

![N-Methyl-1-[4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanamine](/img/structure/B15199141.png)
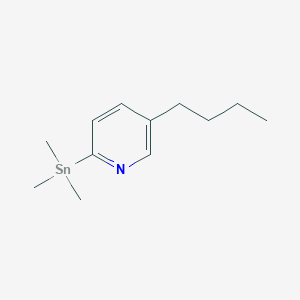
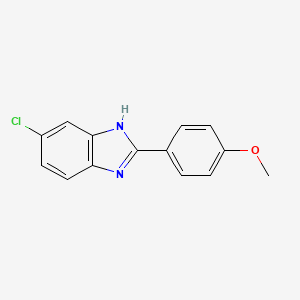
![5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate](/img/structure/B15199161.png)
![1-(1H-Benzo[d]imidazol-2-yl)propan-1-one](/img/structure/B15199165.png)
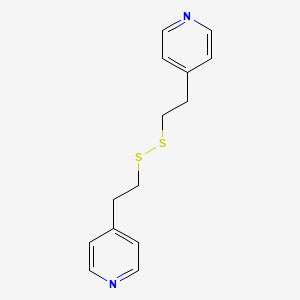
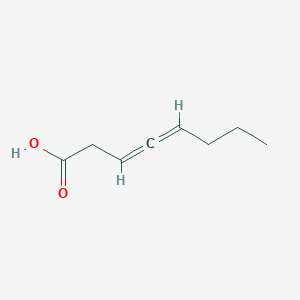

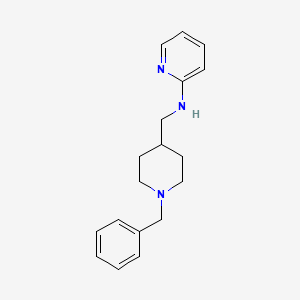
![(Z)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine;dihydroxy(oxo)azanium](/img/structure/B15199193.png)
![5-(methylthio)-1H-benzo[d]imidazol-2-amine](/img/structure/B15199211.png)
